(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of the amino acid tyrosine and has gained attention in various fields of scientific research due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced hydroxyanilino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid can be compared with other similar compounds such as:
4-(4-Acetamidophenyl)-4-oxobutanoic acid: Similar structure but with an acetamido group instead of a hydroxy group.
4-(3-Hydroxyphenyl)-4-oxobutanoic acid: Similar structure but with the hydroxy group in a different position.
4-(Diethylamino)-4-oxobutanoic acid: Similar structure but with a diethylamino group instead of a hydroxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
(E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ |
InChI Key |
AZQFAMKEDIARJR-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
solubility |
31.1 [ug/mL] |
Origin of Product |
United States |
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